molecular formula C11H11BrO3 B6588724 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314759-46-0

1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid

Katalognummer B6588724
CAS-Nummer: 1314759-46-0
Molekulargewicht: 271.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid, also known as 1-Bromo-2-methoxycyclopropane-1-carboxylic acid (BMCCA), is an organic compound that is used in a variety of scientific research applications. It is a cyclopropane derivative of acetic acid and is classified as a carboxylic acid. BMCCA has been used in a variety of different laboratory experiments, including those related to biochemistry, physiology, and chemical synthesis.

Wissenschaftliche Forschungsanwendungen

BMCCA has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 1-bromo-2-methoxy-3-methylcyclopropane-1-carboxylic acid (BMMCPA) and 1-bromo-2-methoxy-4-methylcyclopropane-1-carboxylic acid (BMMCPA). BMCCA has also been used in the synthesis of 1-bromo-2-methoxy-3-methyl-4-methylcyclopropane-1-carboxylic acid (BMMCPA), which is an important intermediate for the synthesis of a variety of pharmaceuticals. BMCCA has also been used in the synthesis of a variety of other compounds, such as 1-bromo-2-methoxy-3-methyl-4-methylcyclopropane-1-carboxylic acid (BMMCPA), which is an important intermediate for the synthesis of a variety of pharmaceuticals.

Wirkmechanismus

The mechanism of action of BMCCA is not fully understood. It is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. BMCCA is thought to block the activity of COX-2 by binding to its active site and preventing the enzyme from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMCCA are not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant and cytotoxic effects in cell culture studies. Additionally, BMCCA has been shown to inhibit the growth of certain types of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BMCCA in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. Additionally, BMCCA is a relatively safe compound and has been shown to have few side effects in animal models. The main limitation of BMCCA is its lack of specificity, meaning that it may have unintended effects on other enzymes and proteins.

Zukünftige Richtungen

The potential future directions for BMCCA include further research into its mechanism of action and its effects on other enzymes and proteins. Additionally, further research into the potential therapeutic applications of BMCCA is needed, as well as research into the potential side effects of the compound. Additionally, further research into the synthesis methods of BMCCA is needed, as well as research into the potential uses of the compound in other areas of science. Finally, further research into the potential applications of BMCCA in drug delivery systems is needed.

Synthesemethoden

BMCCA can be synthesized through a variety of methods, including Grignard reaction, acid-catalyzed reaction, and the Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with a carboxylic acid to form the desired product. In the acid-catalyzed reaction, an acid catalyst is used to react an alcohol with a carboxylic acid to form BMCCA. In the Williamson ether synthesis, an alkyl halide is reacted with an alkoxide to form an ether, which is then reacted with a carboxylic acid to form BMCCA.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid involves the bromination of 4-methoxyphenylacetic acid followed by cyclization with diazomethane to form the cyclopropane ring. The carboxylic acid group is then introduced through oxidation of the cyclopropane ring.", "Starting Materials": [ "4-methoxyphenylacetic acid", "Bromine", "Sodium hydroxide", "Diazomethane", "Acetic acid", "Sodium bicarbonate", "Potassium permanganate", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 4-methoxyphenylacetic acid with bromine in acetic acid and sodium hydroxide to form 4-bromo-2-methoxyphenylacetic acid.", "Step 2: Cyclization of 4-bromo-2-methoxyphenylacetic acid with diazomethane in the presence of sodium bicarbonate to form 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid.", "Step 3: Oxidation of the cyclopropane ring with potassium permanganate and sulfuric acid to introduce the carboxylic acid group and form the final product, 1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid." ] }

CAS-Nummer

1314759-46-0

Produktname

1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid

Molekularformel

C11H11BrO3

Molekulargewicht

271.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.